IUPAC nomenclature for 3,3-difluoro-2-methylpropanoic acid
IUPAC nomenclature for 3,3-difluoro-2-methylpropanoic acid
Topic: Structural Definition and Synthetic Utility of 3,3-Difluoro-2-methylpropanoic Acid in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Structural Definition and Nomenclature Analysis
1.1 IUPAC Nomenclature Derivation
The systematic naming of 3,3-difluoro-2-methylpropanoic acid follows the rigorous hierarchy established by the IUPAC Blue Book (P-65). For drug development professionals, understanding this derivation is critical not just for compliance, but for recognizing the fragment's electronic and steric environment.
-
Principal Functional Group: The carboxylic acid (
) takes precedence over halogens and alkyl groups, defining the parent suffix as -oic acid .[1] -
Parent Chain Selection: The longest carbon chain containing the carboxyl carbon (C1) consists of three carbons: Propane.
-
Numbering: The carboxyl carbon is automatically designated C1.
-
C1: Carboxyl (
)[1] -
C2: Methine (
) -
C3: Difluoromethyl (
)
-
-
Substituents:
-
Alphabetical Assembly: "Difluoro" (D) precedes "Methyl" (M).
Final Name: 3,3-difluoro-2-methylpropanoic acid.
1.2 Stereochemical Designation (The "Fluorine Trap")
The C2 position is a chiral center. Assigning the absolute configuration (
CIP Priority Assignment at C2:
- (Priority 1): The carbon is bonded to (F, F, H). The atomic number of Fluorine (9) is higher than the Oxygen (8) in the carboxyl group. This is the critical inversion.
- (Priority 2): The carbon is bonded to (O, O, O) [phantom atom for double bond].
- (Priority 3): Carbon bonded to (H, H, H).
- (Priority 4): Lowest priority.
-
(
)-Isomer: Clockwise arrangement (1 2 3). -
(
)-Isomer: Counter-clockwise arrangement.
Figure 1: Decision logic for IUPAC nomenclature and stereochemical priority assignment.
Physicochemical Profile & Medicinal Utility
In medicinal chemistry, this fragment is rarely used solely as an acid; it is a bioisostere and a metabolic blocker.
2.1 The Fluorine Effect on Acidity (pKa)
The introduction of the
| Compound | Structure | Estimated pKa | Electronic Effect |
| Isobutyric acid | ~4.86 | Positive inductive ( | |
| 3-Fluoroisobutyric acid | ~4.0 - 4.2 | Moderate | |
| 3,3-Difluoro-2-methylpropanoic acid | ~3.5 - 3.7 | Strong |
2.2 Conformational Bias (The Gauche Effect)
Unlike bulky alkyl groups that rely on steric repulsion, the
2.3 Metabolic Stability
The
Synthetic Methodology
For research applications requiring high enantiopurity, a Deoxofluorination strategy is preferred over radical addition methods, which often suffer from poor regioselectivity.
3.1 Protocol: Deoxofluorination of
-Formyl Esters
This route utilizes the commercially available methyl 2-methyl-3-oxopropanoate (or its surrogate) to install the gem-difluoro moiety before hydrolysis.
Reagents:
-
Substrate: Methyl 2-methyl-3-oxopropanoate (CAS: 55107-14-7)
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Hydrolysis: Lithium Hydroxide (LiOH), THF/Water.
Step-by-Step Workflow:
-
Deoxofluorination:
-
Setup: Charge a flame-dried flask with Methyl 2-methyl-3-oxopropanoate (1.0 equiv) in anhydrous DCM under
. Cool to 0°C.[2] -
Addition: Add Deoxo-Fluor (2.2 equiv) dropwise. The reaction is exothermic; maintain temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. The aldehyde carbonyl is converted to a gem-difluoro group.
-
Quench: Pour carefully into saturated
(gas evolution!). Extract with DCM. -
Intermediate: Methyl 3,3-difluoro-2-methylpropanoate.
-
-
Saponification:
-
Dissolve the intermediate ester in THF:Water (3:1).
-
Add LiOH
(2.5 equiv). Stir at RT for 4 hours. -
Acidify with 1N HCl to pH 2.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Purification:
-
The acid can often be purified via Kugelrohr distillation or recrystallization (if solid), avoiding silica chromatography which can sometimes retain polar acids.
-
Figure 2: Synthetic route via deoxofluorination of the corresponding aldehyde ester.
Analytical Validation
To validate the synthesis, the following NMR signatures are diagnostic.
-
NMR (Proton):
-
The
proton is the most distinct feature. It typically appears as a triplet of doublets (td) around 5.8 - 6.2 ppm. -
Coupling constants:
(large geminal coupling) and .
-
-
NMR (Fluorine):
-
Appears as a doublet of doublets (dd) or complex multiplet around
-115 to -125 ppm. -
The diastereotopic nature of the fluorines (due to the adjacent chiral center) may cause them to appear as distinct signals (ABX system) if the rotation is restricted or in a specific chiral environment.
-
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
CIP Priority Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link
-
Deoxofluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link
